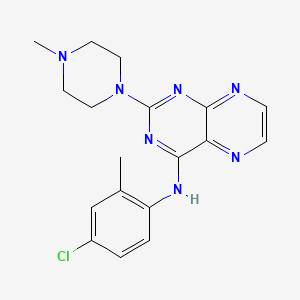
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as substituted pteridin-4-amines and methylpiperazine derivatives, which are known for their biological activities, including anticancer and anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include chlorination, aminisation, heterocyclization, alkoxylation, and nucleophilic substitution. For instance, the synthesis of a pyrazolopyrimidin derivative was achieved by chlorination and aminisation from a diol precursor . Similarly, a methodology for synthesizing N-substituted-6-alkoxypteridin-4-amines involved a seven-step process starting from 3-amino-6-bromopyrazine-2-carboxamide . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired products.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, ESI-MS, and elemental analysis. X-ray crystallographic analysis was used to determine the structure of one of the compounds, revealing the precise arrangement of atoms within the crystal lattice . These techniques are essential for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are sensitive to the choice of reagents and conditions. For example, different chlorinating reagents can lead to different chlorination products, indicating that the reaction pathway can be influenced by the reagent selection . The reactivity of the compounds also suggests potential for further chemical modifications, which could be exploited to enhance their biological activities.
Physical and Chemical Properties Analysis
The physical properties, such as the crystal system and space group, were determined for one of the compounds, which belonged to the triclinic system . The chemical properties, particularly the biological activity, were evaluated through biological assays. Moderate anticancer activity was observed for the pyrazolopyrimidin derivative , and anticonvulsant activity was reported for the methylpiperazine derivatives in the MES and PTZ seizure threshold tests . These properties are crucial for understanding the potential therapeutic applications of these compounds.
Scientific Research Applications
Anticonvulsant Activities
Research has demonstrated the potential of novel compounds in the realm of anticonvulsant activities. For instance, the synthesis and evaluation of N-substituted pteridines have shown significant promise in addressing seizures and related neurological disorders. These compounds have been tested in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure, highlighting their potential efficacy in mitigating convulsive episodes (Ghodke et al., 2017).
Antimicrobial and Antitumor Activities
The synthesis of derivatives related to the core structure of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has led to the identification of compounds with notable antimicrobial and antitumor properties. These activities are crucial for the development of new therapeutic agents capable of combating infectious diseases and cancer. The strategic modification of this chemical structure allows for the creation of molecules with targeted biological activities, underscoring the versatility and potential of this chemical scaffold in drug development (Riyadh, 2011).
Antimalarial Effects
Furthermore, the exploration of pteridinediamines and their oxides has yielded insights into their antimalarial effects. This research is critical in the fight against malaria, a major global health challenge. By synthesizing and testing various derivatives, scientists aim to uncover effective compounds that can inhibit the growth of Plasmodium species, the parasites responsible for malaria. The investigation into these compounds' antimalarial properties opens up avenues for the development of novel antimalarial drugs (Worth et al., 1978).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7/c1-12-11-13(19)3-4-14(12)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(2)8-10-26/h3-6,11H,7-10H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPBAOCJIRQYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

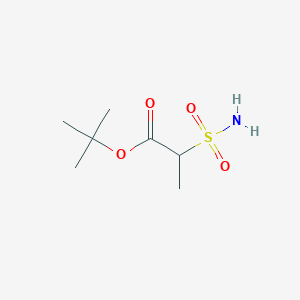

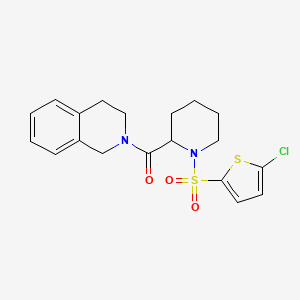
![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
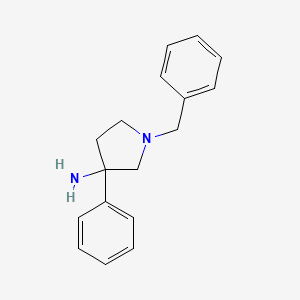
![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)
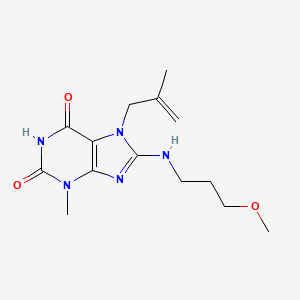
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)
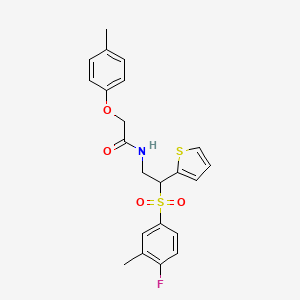
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)